

Technical Guide: 4-(Diethylcarbamoyl)phenylboronic Acid (CAS 389621-80-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	4-(<i>N,N</i> -Diethylaminocarbonyl)phenylboronic acid
Compound Name:	
Cat. No.:	B1303757

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-(Diethylcarbamoyl)phenylboronic acid (CAS 389621-80-1), a versatile synthetic building block. The guide details its chemical and physical properties, primary applications in organic synthesis, and explores the potential for biological applications based on the broader class of phenylboronic acids. While specific biological activity for this compound is not extensively documented in public literature, this guide serves as a foundational resource for researchers interested in its synthetic utility and potential therapeutic applications.

Chemical and Physical Properties

4-(Diethylcarbamoyl)phenylboronic acid is a white to off-white crystalline solid.^[1] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	389621-80-1	[2]
IUPAC Name	[4-(diethylcarbamoyl)phenyl]boronic acid	[2]
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[2] [3]
Molecular Weight	221.06 g/mol	[2] [3]
Melting Point	142 °C	[1] [4]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in many organic solvents such as chloroform and dichloromethane.	

Synthesis and Manufacturing

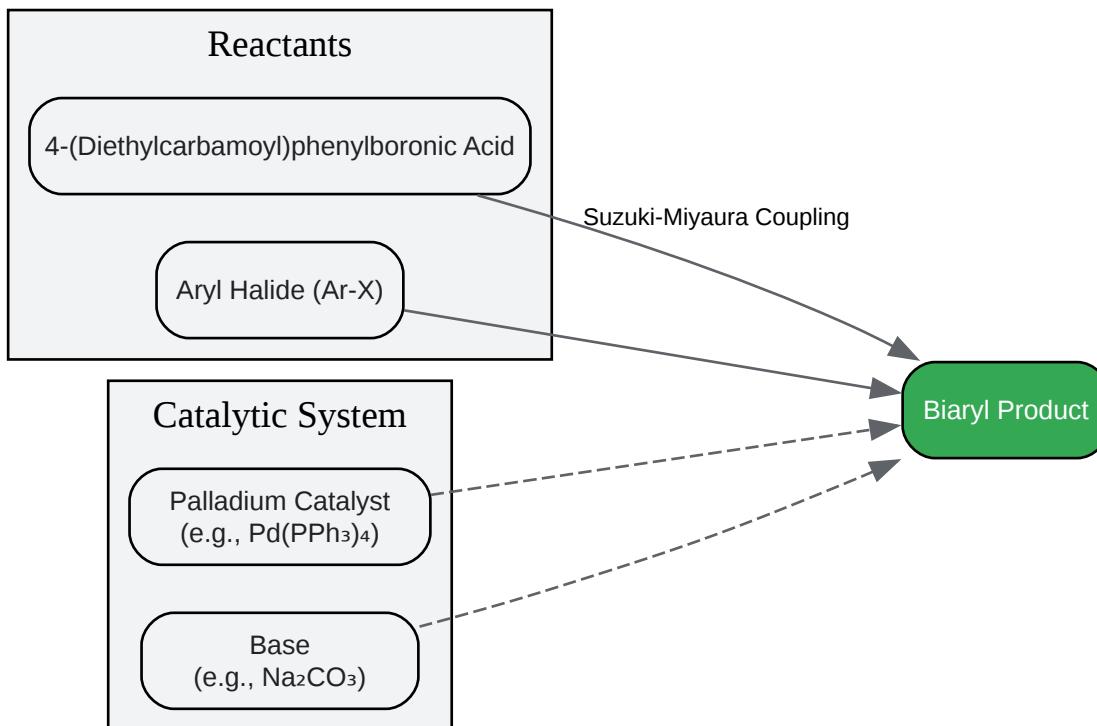
While specific, detailed industrial synthesis protocols for 4-(Diethylcarbamoyl)phenylboronic acid are proprietary, a general method involves the reaction of a corresponding aryl halide with a boron source, often through a metal-catalyzed coupling reaction.

A plausible synthetic route, based on common methods for producing phenylboronic acids, is the reaction of 4-bromo-N,N-diethylbenzamide with a diboron ester in the presence of a palladium catalyst, followed by hydrolysis to yield the boronic acid.

Below is a conceptual workflow for the synthesis of a phenylboronic acid derivative.

[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of 4-(Diethylcarbamoyl)phenylboronic acid.


Applications in Organic Synthesis

The primary and most well-documented application of 4-(Diethylcarbamoyl)phenylboronic acid is as a reactant in Suzuki-Miyaura cross-coupling reactions.^[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

The diethylcarbamoyl group can influence the electronic properties and solubility of the molecule, making it a useful building block for creating complex organic molecules, including those with pharmaceutical or material science applications.^[1]

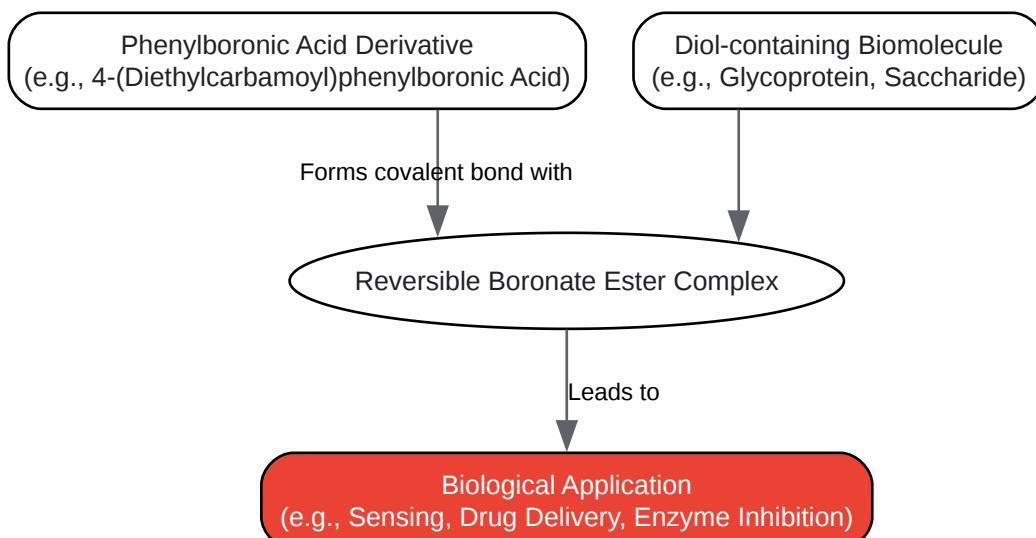
Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, 4-(Diethylcarbamoyl)phenylboronic acid is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a biaryl product.

[Click to download full resolution via product page](#)

Schematic of the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Applications


While there is limited direct research on the biological activities of 4-(Diethylcarbamoyl)phenylboronic acid, the broader class of phenylboronic acids (PBAs) has garnered significant interest in the field of drug development and diagnostics. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols is the foundation for these applications.

Potential areas of research for 4-(Diethylcarbamoyl)phenylboronic acid could include:

- **Enzyme Inhibition:** As analogues of carboxylic acids, boronic acids can act as inhibitors for various enzymes, particularly serine proteases. The diethylcarbamoyl group could be tailored to enhance binding to specific enzyme pockets.

- **Drug Delivery:** PBAs are being explored for targeted drug delivery systems.^[1] For instance, they can be used to create glucose-responsive systems for insulin delivery, as the boronic acid can bind to the diols present in glucose.
- **Bioconjugation and Sensors:** The reactivity of the boronic acid group with diols makes it a useful tool for bioconjugation, allowing for the labeling of biomolecules.^[1] This property is also being leveraged to develop sensors for saccharides and other diol-containing compounds.
- **Antimicrobial and Anticancer Agents:** Some studies have indicated that certain phenylboronic acid derivatives possess antimicrobial and anticancer properties. However, the specific activity of 4-(Diethylcarbamoyl)phenylboronic acid has not been reported.

The following diagram illustrates the general principle of phenylboronic acid interaction with diols, which underpins many of its biological applications.

[Click to download full resolution via product page](#)

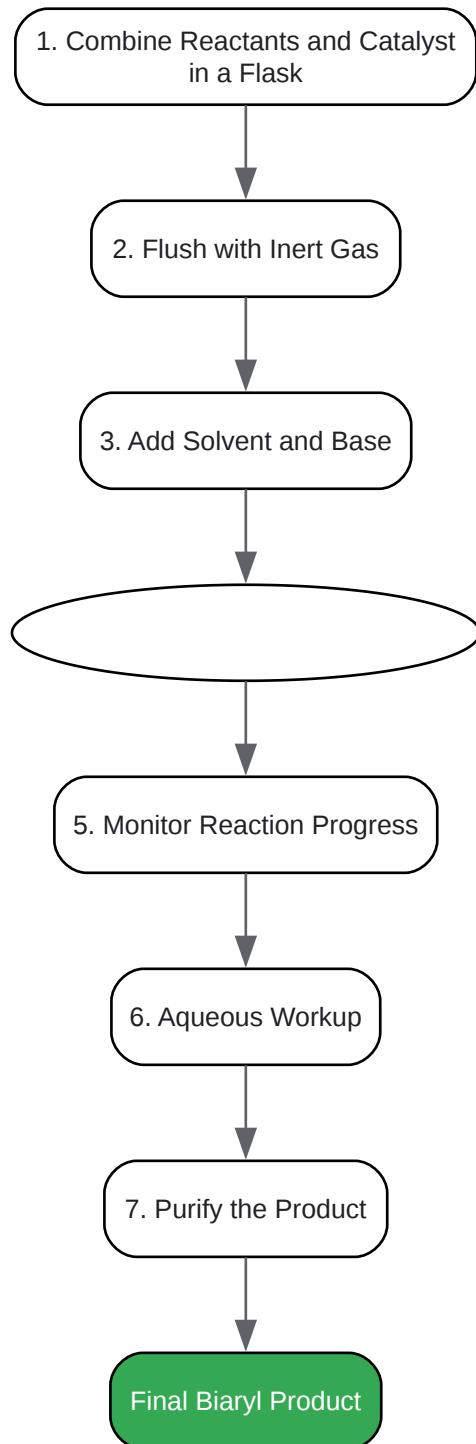
Interaction of phenylboronic acids with diols for biological applications.

Experimental Protocols

Detailed experimental protocols for specific biological assays involving 4-(Diethylcarbamoyl)phenylboronic acid are not readily available in the scientific literature.

However, a general protocol for its use in a Suzuki-Miyaura cross-coupling reaction is provided below as a representative experimental workflow.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction


Materials:

- 4-(Diethylcarbamoyl)phenylboronic acid
- Aryl halide (e.g., 4-bromoanisole)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., aqueous Sodium Carbonate solution)
- Solvent (e.g., Toluene or Dioxane)
- Round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Nitrogen or Argon gas supply

Procedure:

- To a round-bottom flask, add 4-(Diethylcarbamoyl)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.02-0.05 equivalents).
- Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
- Add the solvent, followed by the aqueous base solution.
- Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separating the organic layer.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

4-(Diethylcarbamoyl)phenylboronic acid is classified as an irritant. It is known to cause skin and serious eye irritation.^[2] Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Diethylcarbamoyl)phenylboronic acid is a valuable reagent for organic synthesis, particularly for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While its direct biological activities are not yet well-defined, the broader class of phenylboronic acids shows significant promise in various therapeutic and diagnostic applications. This guide provides a solid foundation for its synthetic applications and serves as a starting point for exploring its potential in drug discovery and development. Further research is warranted to elucidate the specific biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Diethylcarbamoyl)phenylboronic acid [aromalake.com]
- 4. labproinc.com [labproinc.com]

- To cite this document: BenchChem. [Technical Guide: 4-(Diethylcarbamoyl)phenylboronic Acid (CAS 389621-80-1)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1303757#cas-number-389621-80-1-properties-and-uses\]](https://www.benchchem.com/product/b1303757#cas-number-389621-80-1-properties-and-uses)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com